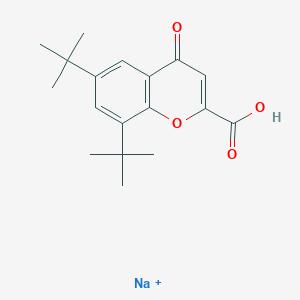
Sodium;6,8-ditert-butyl-4-oxochromene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;6,8-ditert-butyl-4-oxochromene-2-carboxylic acid: is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;6,8-ditert-butyl-4-oxochromene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 6,8-ditert-butyl-4-oxochromene with a suitable carboxylic acid derivative in the presence of a base such as sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Sodium;6,8-ditert-butyl-4-oxochromene-2-carboxylic acid can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted chromenes.
Scientific Research Applications
Chemistry: In chemistry, Sodium;6,8-ditert-butyl-4-oxochromene-2-carboxylic acid is used as a precursor in the synthesis of various bioactive molecules. Its unique structure allows for the creation of derivatives with potential pharmaceutical applications.
Biology: In biological research, this compound is studied for its antioxidant properties. It has shown potential in scavenging free radicals and protecting cells from oxidative stress.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their anti-inflammatory and anticancer activities. The presence of the chromene moiety is crucial for its interaction with biological targets.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of Sodium;6,8-ditert-butyl-4-oxochromene-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The chromene moiety can interact with active sites of enzymes, inhibiting their activity. Additionally, the compound can modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
6,8-Ditert-butyl-4-oxochromene: A simpler analog without the carboxylic acid group.
4-Oxo-4H-chromene-2-carboxylic acid: Lacks the tert-butyl groups.
Uniqueness: Sodium;6,8-ditert-butyl-4-oxochromene-2-carboxylic acid stands out due to the presence of both tert-butyl groups and the carboxylic acid moiety. This combination enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
37456-31-8 |
|---|---|
Molecular Formula |
C18H22NaO4+ |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
sodium;6,8-ditert-butyl-4-oxochromene-2-carboxylic acid |
InChI |
InChI=1S/C18H22O4.Na/c1-17(2,3)10-7-11-13(19)9-14(16(20)21)22-15(11)12(8-10)18(4,5)6;/h7-9H,1-6H3,(H,20,21);/q;+1 |
InChI Key |
VCJPUIRZHFZMMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OC(=CC2=O)C(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















